

Thermodynamic Properties of 2-Chloro-3-Methyl-2-Butene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-3-methyl-2-butene

Cat. No.: B104530

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of **2-chloro-3-methyl-2-butene** (CAS No: 17773-65-8), a chlorinated alkene of interest in various chemical syntheses. While not directly involved in biological signaling pathways, its thermodynamic characteristics are crucial for process design, safety analysis, and understanding its reactivity as a potential intermediate or solvent in pharmaceutical manufacturing. This document summarizes key thermodynamic data, details the experimental protocols for their determination, and presents a logical framework for understanding the interplay of these properties. All quantitative data, primarily from computational models, are presented in structured tables for clarity.

Introduction

2-Chloro-3-methyl-2-butene is a halogenated organic compound with the molecular formula C_5H_9Cl . Its structure, featuring a double bond and a chlorine atom on one of the sp^2 -hybridized carbons, imparts a unique reactivity profile. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, and vapor pressure, is fundamental for predicting its behavior in chemical reactions, designing safe and efficient manufacturing processes, and for purification through methods like distillation. This guide serves as a centralized resource for these critical data and the methodologies used to obtain them.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties for **2-chloro-3-methyl-2-butene**. It is important to note that the available data are predominantly derived from computational estimation methods, such as the Joback group contribution method. While experimental data are indexed in databases like the NIST/TRC Web Thermo Tables, they are often behind paywalls and not publicly disseminated in primary literature.^[1] Calculated values, however, provide valuable estimates for process modeling and initial safety assessments.

Table 1: Calculated Thermodynamic Properties of **2-Chloro-3-Methyl-2-Butene**^[2]

Property	Symbol	Value	Unit	Source / Method
Standard Gibbs Free Energy of Formation (gas)	ΔfG°	42.41	kJ/mol	Joback Method
Standard Enthalpy of Formation (gas)	$\Delta fH^\circ_{\text{gas}}$	-64.63	kJ/mol	Joback Method
Enthalpy of Vaporization	$\Delta_{\text{vap}}H^\circ$	31.23	kJ/mol	Joback Method
Enthalpy of Fusion	$\Delta_{\text{fus}}H^\circ$	10.48	kJ/mol	Joback Method
Normal Boiling Point	T _{boil}	355.15	K	Joback Method
Critical Pressure	P _c	3572.80	kPa	Joback Method

Table 2: Molecular and Physical Properties^{[2][3]}

Property	Symbol	Value	Unit	Source / Method
Molecular Formula	-	C ₅ H ₉ Cl	-	-
Molecular Weight	MW	104.58	g/mol	IUPAC
McGowan's Characteristic Volume	McVol	89.250	ml/mol	McGowan Method
Octanol/Water Partition Coefficient	logPoct/wat	2.539	-	Crippen Method

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties listed above relies on a suite of well-established experimental techniques. Below are detailed methodologies for the key experiments.

Calorimetry: Measuring Enthalpies and Heat Capacities

Calorimetry is the science of measuring heat flow associated with chemical reactions or physical changes. Different types of calorimetry are used to determine specific thermodynamic properties.

3.1.1. Adiabatic Calorimetry for Heat Capacity (C_p)

This method is used to measure the heat capacity of a substance as a function of temperature.

- Principle: An adiabatic calorimeter is designed to prevent any heat exchange between the sample and its surroundings. A known quantity of electrical energy (heat) is supplied to the sample, and the resulting temperature increase is precisely measured.
- Methodology:

- A precisely weighed sample of **2-chloro-3-methyl-2-butene** is placed in a sealed container within the calorimeter.
- The system is brought to a desired starting temperature and allowed to equilibrate.
- A known amount of electrical energy (Q) is passed through a heater in thermal contact with the sample.
- The temperature change (ΔT) of the sample is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer).
- The heat capacity (C_p) is calculated using the formula: $C_p = Q / \Delta T$.
- This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

3.1.2. Bomb Calorimetry for Enthalpy of Combustion (ΔcH°)

The standard enthalpy of formation (ΔfH°) is often determined indirectly from the experimentally measured enthalpy of combustion.

- Principle: The substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the exothermic reaction is absorbed by the surrounding water bath, and the temperature increase is measured.
- Methodology:
 - A weighed sample of **2-chloro-3-methyl-2-butene** is placed in a crucible inside a high-pressure stainless steel bomb.
 - The bomb is sealed and pressurized with pure oxygen.
 - The bomb is submerged in a known mass of water in an insulated container (the calorimeter).
 - The initial temperature of the water is recorded.
 - The sample is ignited via an electrical fuse.

- The final temperature of the water is recorded after thermal equilibrium is reached.
- The heat of combustion is calculated based on the temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are made for the combustion of the fuse wire and for the formation of nitric acid from any nitrogen present.

3.1.3. Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

- Principle: As the sample undergoes a phase transition, such as melting, it will absorb heat, resulting in a measurable difference in heat flow compared to the inert reference.
- Methodology:
 - A small, weighed sample of **2-chloro-3-methyl-2-butene** is hermetically sealed in a pan. An empty sealed pan is used as a reference.
 - Both pans are placed in the DSC instrument and heated at a constant rate.
 - The instrument records the differential heat flow between the sample and the reference as a function of temperature.
 - The melting point (T_{fus}) is identified as the onset temperature of the endothermic peak.
 - The enthalpy of fusion ($\Delta_{\text{fus}}H^\circ$) is determined by integrating the area of the melting peak.

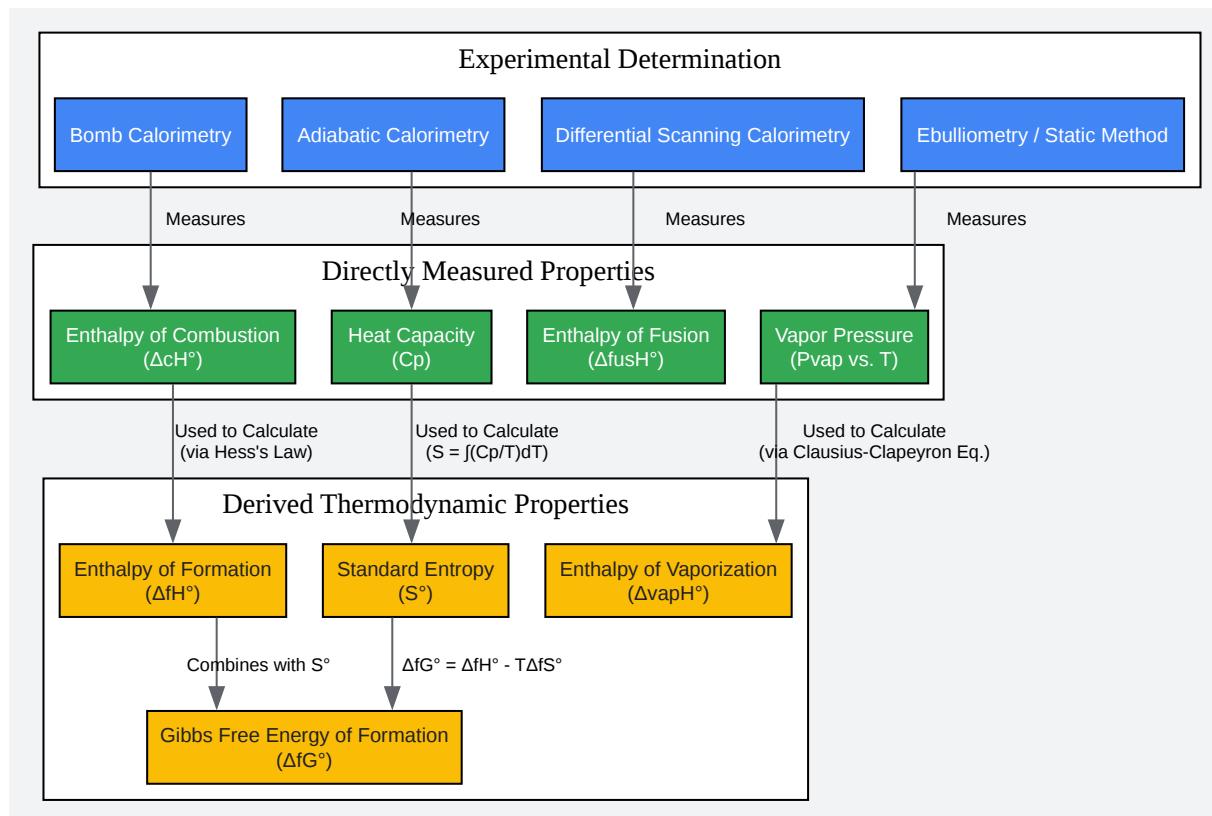
Vapor Pressure Measurement

Vapor pressure is a critical property for distillation design and safety assessments. Several methods can be employed for its measurement.

3.2.1. Static Method

- Principle: This method directly measures the pressure of the vapor in thermodynamic equilibrium with its condensed phase (liquid or solid) at a given temperature in a closed system.

- Methodology:
 - A purified sample of **2-chloro-3-methyl-2-butene** is placed in a thermostatted vessel connected to a pressure measuring device (e.g., a manometer or a pressure transducer).
 - The sample is thoroughly degassed to remove any dissolved air.
 - The vessel is heated to a specific temperature and allowed to reach thermal and phase equilibrium.
 - The pressure of the vapor is directly read from the pressure sensor.
 - Measurements are repeated at various temperatures to obtain the vapor pressure curve.


3.2.2. Ebulliometry (Boiling Point Method)

- Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By measuring the boiling point at various applied pressures, the vapor pressure curve can be constructed.
- Methodology:
 - The liquid sample is placed in an ebulliometer, an apparatus that allows for precise measurement of the boiling temperature under controlled pressure.
 - The system pressure is set and controlled by a vacuum pump and a pressure controller.
 - The liquid is heated until it boils, and the steady-state temperature is recorded.
 - The procedure is repeated for a range of pressures.
 - The enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$) can be derived from the vapor pressure data using the Clausius-Clapeyron equation.

Visualization of Thermodynamic Relationships

The following diagram illustrates the logical flow of how key thermodynamic properties are determined and interconnected. Experimental techniques provide fundamental data, which can

then be used to derive other important thermodynamic quantities.

[Click to download full resolution via product page](#)

Fig. 1: Interrelationship of thermodynamic properties and experimental techniques.

Conclusion

This technical guide has synthesized the available thermodynamic data for **2-chloro-3-methyl-2-butene** and outlined the standard experimental protocols for their determination. While readily available quantitative data are primarily computational, they provide essential estimates for scientific and industrial applications. The detailed methodologies and the conceptual diagram offer researchers and drug development professionals a robust framework for understanding, and if necessary, experimentally verifying the thermodynamic profile of this

compound. Accurate thermodynamic data are indispensable for ensuring the safety, efficiency, and scalability of chemical processes involving **2-chloro-3-methyl-2-butene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Butene, 2-chloro-3-methyl- [webbook.nist.gov]
- 2. 2-Butene, 2-chloro-3-methyl- (CAS 17773-65-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Thermodynamic Properties of 2-Chloro-3-Methyl-2-Butene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104530#thermodynamic-properties-of-2-chloro-3-methyl-2-butene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com